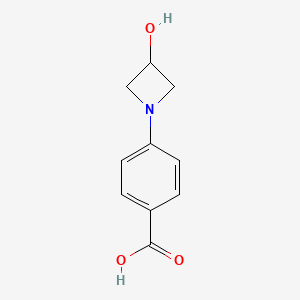
4-(3-Hydroxyazetidin-1-yl)benzoic acid
Descripción general
Descripción
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1416784-71-8 . It has a molecular weight of 193.2 and its IUPAC name is 4-(3-hydroxyazetidin-1-yl)benzoic acid . The compound is typically in the form of a white to off-white powder or crystal .
Molecular Structure Analysis
The InChI code for “4-(3-Hydroxyazetidin-1-yl)benzoic acid” is 1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure. Unfortunately, no further details about the molecular structure were found in the retrieved data.Physical And Chemical Properties Analysis
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a white to off-white powder. It has a molecular weight of 215.2 g/mol. The compound is soluble in water, methanol, ethanol, and acetone. The melting point is in the range of 200°C to 210°C.Aplicaciones Científicas De Investigación
Antioxidant Agents
- Scientific Field: Biological Sciences
- Application Summary: This compound has been used in the synthesis of triazole benzoic acid hybrids, which have been evaluated for their antioxidant activity .
- Methods of Application: The antioxidant activity was screened using different assays, including DPPH (1,1-diphenyl-1-picrylhydrazyl), reducing power capability, FRAP (ferric reducing antioxidants power), and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical scavenging .
- Results: The compounds showed antioxidant properties in relation to standard BHA (butylated hydroxylanisole) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Higher antioxidant activity was observed by the parent compound at a concentration of 100 µg/mL when tested by DPPH and ABTS methods .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOEGLNKJISEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyazetidin-1-yl)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

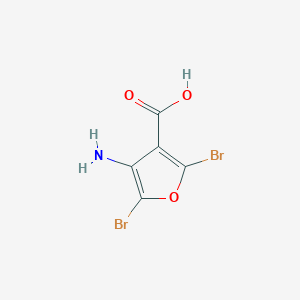
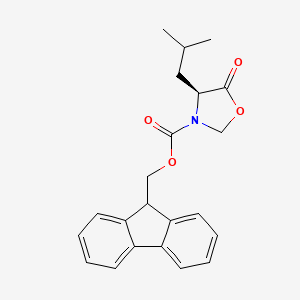
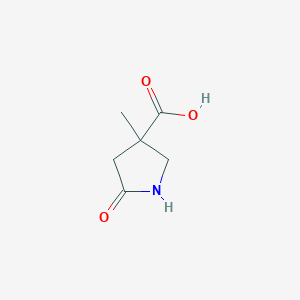
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
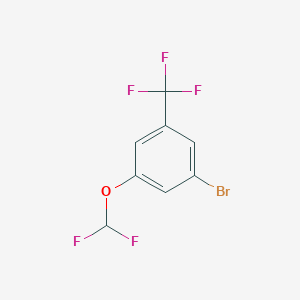
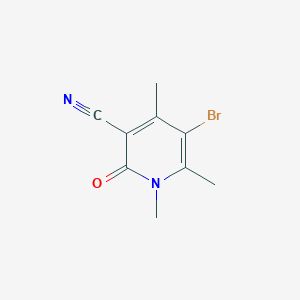
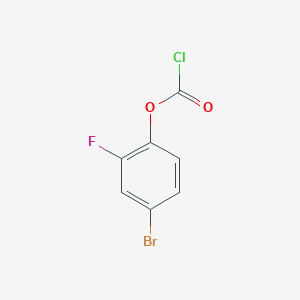
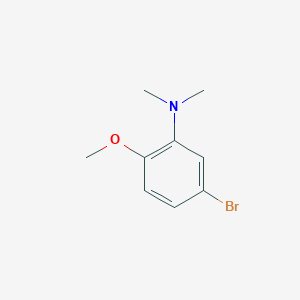
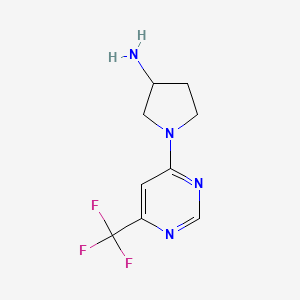
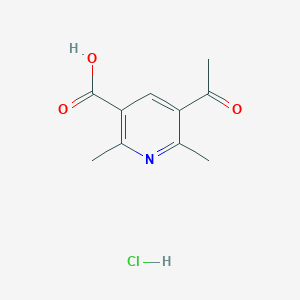
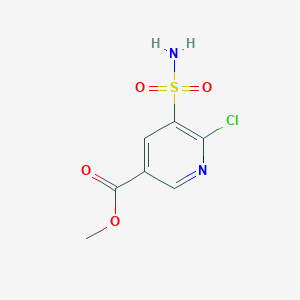
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
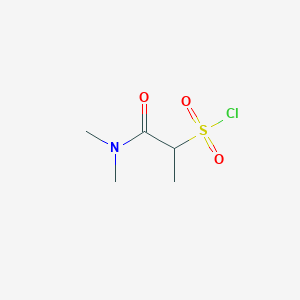
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)